

Application Notes: Monitoring SHP2 Inhibition by SHP099 using Western Blot

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Compound of Interest

Compound Name: SHP389

Cat. No.: B8143749

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Introduction

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1] It is a key component of the RAS-ERK mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation, differentiation, and survival.[1][2] Activating mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various cancers.[2] SHP099 is a potent and selective allosteric inhibitor of SHP2.[3] It stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its catalytic activity.[2][4] This inhibition blocks downstream signaling through the RAS-ERK pathway, making SHP099 a valuable tool for research and a potential therapeutic agent for cancers driven by receptor tyrosine kinases.[2][5]

Western blotting is a fundamental technique used to assess the efficacy of SHP099 by monitoring the phosphorylation status of SHP2 and its key downstream targets, such as ERK. A reduction in the phosphorylation of these proteins upon treatment with SHP099 indicates successful inhibition of the SHP2 pathway.

Principle of the Assay

The activity of SHP2 is often stimulated by growth factors, leading to its own phosphorylation at tyrosine residues (Tyr542 and Tyr580) and the subsequent dephosphorylation of its substrates, which ultimately results in the activation of the ERK pathway.[1][6][7] By treating cells with

SHP099, SHP2 is locked in its inactive state. This prevents the signal transduction cascade, leading to a measurable decrease in the phosphorylation of ERK1/2 (at Thr202/Tyr204).

This protocol describes the use of Western blot to quantify the inhibition of SHP2 signaling by SHP099 by measuring the levels of total SHP2, phosphorylated SHP2 (p-SHP2), total ERK1/2, and phosphorylated ERK1/2 (p-ERK1/2).

Data Presentation

Table 1: Inhibitory Concentrations of SHP099

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of SHP099 against wild-type SHP2 and in various cancer cell lines. This data is crucial for determining the appropriate concentration range for experiments.

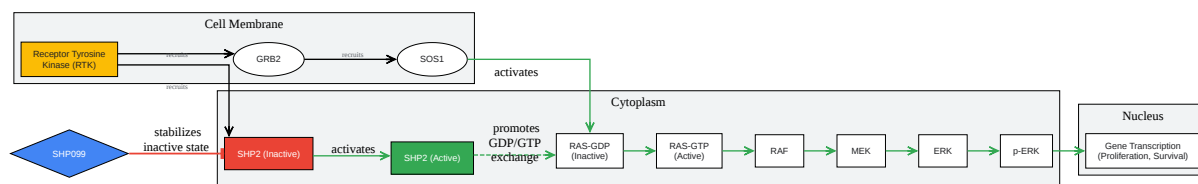
Target	IC ₅₀ Value	Notes
SHP2 (enzymatic assay)	70 nM - 71 nM	Potent direct inhibition of SHP2 phosphatase activity. [2] [3]
MV4-11 cells	0.32 μM	Inhibition of cancer cell growth. [8]
TF-1 cells	1.73 μM	Inhibition of cancer cell growth. [8]
KYSE-520 cells (pERK1/2)	~240 nM	Half-maximal effective concentration for pERK1/2 inhibition. [9]

Table 2: Representative Quantitative Western Blot Data

This table illustrates how to present densitometry data from a Western blot experiment. The ratio of phosphorylated protein to total protein is calculated to normalize for any variations in protein loading. A decrease in this ratio upon SHP099 treatment indicates pathway inhibition.

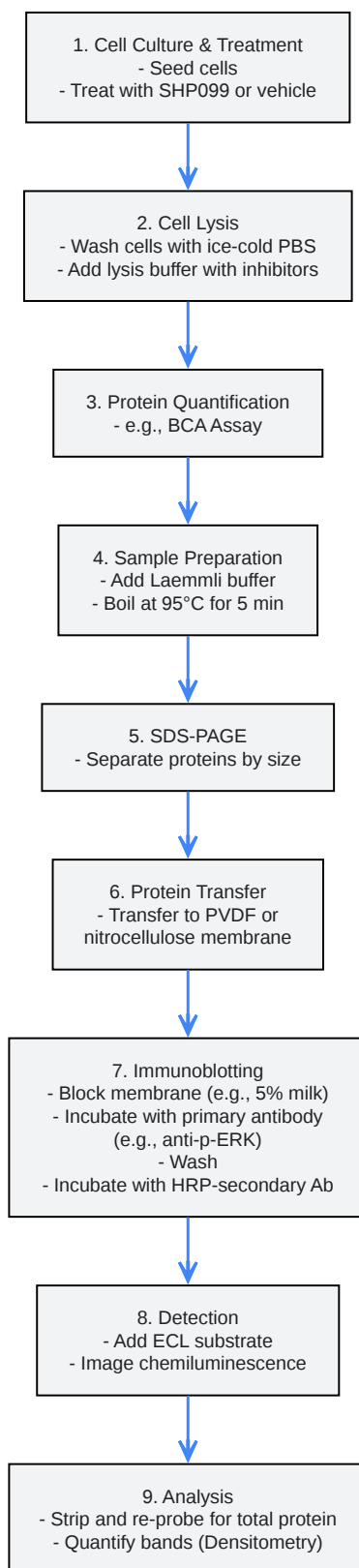
Treatment Group	p-ERK / Total ERK Ratio (Normalized to Control)	Standard Deviation	P-value vs. Control
Vehicle Control (DMSO)	1.00	± 0.12	-
SHP099 (1 μ M)	0.55	± 0.09	< 0.05
SHP099 (5 μ M)	0.21	± 0.05	< 0.01
SHP099 (10 μ M)	0.08	± 0.03	< 0.001

Mandatory Visualizations



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Caption: SHP2 signaling pathway and point of inhibition by SHP099.



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Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Materials and Reagents

- Cell Lines: Appropriate cancer cell lines (e.g., KYSE-520, RPMI-8226).[\[9\]](#)[\[10\]](#)
- SHP099 Inhibitor: Stock solution prepared in DMSO.
- Cell Culture Media: As required for the specific cell line.
- Phosphate-Buffered Saline (PBS): Ice-cold.
- Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
[\[11\]](#)
- Protein Assay Kit: BCA or Bradford assay kit.
- Laemmli Sample Buffer (4X).
- SDS-PAGE Gels: Acrylamide gels of appropriate percentage (e.g., 4-12% gradient).
- Transfer Buffer.
- Membranes: PVDF or nitrocellulose.
- Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
- Primary Antibodies (diluted in blocking buffer):
 - Rabbit anti-total SHP2.[\[1\]](#)
 - Rabbit anti-phospho-SHP2 (Tyr542 or Tyr580).[\[6\]](#)[\[7\]](#)
 - Rabbit anti-total ERK1/2.
 - Mouse anti-phospho-ERK1/2 (Thr202/Tyr204).
- Secondary Antibodies (diluted in blocking buffer):

- HRP-conjugated goat anti-rabbit IgG.
- HRP-conjugated goat anti-mouse IgG.
- Washing Buffer: TBST.
- Enhanced Chemiluminescence (ECL) Substrate.

Protocol

1. Cell Culture and Treatment

- Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.
- Allow cells to adhere and grow overnight.
- The next day, replace the medium with fresh medium containing the desired concentrations of SHP099 (e.g., 0, 1, 5, 10 μ M) or vehicle control (DMSO).
- Incubate for the desired time period (e.g., 2, 6, or 24 hours).

2. Cell Lysis and Protein Extraction^[12]

- Place the culture plates on ice and aspirate the medium.
- Wash the cells twice with ice-cold PBS.
- Add 100-150 μ L of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.^[13]
- Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
- Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.^[11]
- Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.

3. Protein Quantification

- Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
- Normalize the concentration of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE and Protein Transfer

- Add 4X Laemmli sample buffer to the normalized lysates to a final concentration of 1X.
- Boil the samples at 95°C for 5 minutes.
- Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder.
- Run the gel until the dye front reaches the bottom.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane according to standard protocols.

5. Immunoblotting

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
- Incubate the membrane with the primary antibody (e.g., anti-p-ERK, typically at 1:1000 dilution) in blocking buffer overnight at 4°C.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP, typically at 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis

- Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.
- Capture the chemiluminescent signal using an imaging system.
- For normalization, the membrane can be stripped and re-probed for the corresponding total protein (e.g., total ERK) or a loading control (e.g., β -actin).
- Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of the phosphorylated protein signal to the total protein signal for each sample. Normalize these ratios to the vehicle control to determine the fold change in phosphorylation.

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